molecular formula C17H20N2O4 B558614 Boc-D-Ala(2'-quinolyl)-OH CAS No. 170157-64-9

Boc-D-Ala(2'-quinolyl)-OH

Cat. No. B558614
M. Wt: 316.35 g/mol
InChI Key: IKKVPSHCOQHAMU-CQSZACIVSA-N
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Description

Boc-D-Ala(2’-quinolyl)-OH is a biochemical used for proteomics research . It has the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving Boc-D-Ala(2’-quinolyl)-OH are not provided in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics research .


Physical And Chemical Properties Analysis

Boc-D-Ala(2’-quinolyl)-OH has a molecular weight of 316.35 g/mol . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including Boc-D-Ala(2'-quinolyl)-OH, have been extensively studied for their anticorrosive properties. These compounds are known for their high electron density, which enables them to form stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Applications

The photocatalytic properties of Boc-D-Ala(2'-quinolyl)-OH derivatives have garnered interest, especially in environmental and energy applications. These compounds, through their interaction with light, can facilitate the breakdown of pollutants and contribute to the development of clean energy solutions. Their ability to absorb and utilize visible light efficiently is key to enhancing photocatalytic performance, making them suitable for applications ranging from pollution remediation to energy conversion (Ni, Sun, Zhang, & Dong, 2016).

Green Chemistry and Medicinal Applications

Boc-D-Ala(2'-quinolyl)-OH and its derivatives are prominent in green chemistry, aiming to reduce the environmental impact of chemical processes and products. These compounds are synthesized through methods that minimize the use of hazardous substances, showcasing their role in developing non-toxic, environmentally friendly chemical processes. Furthermore, quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties, making them valuable in drug discovery and development (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).

Organic Light-Emitting Diodes (OLEDs)

The application of Boc-D-Ala(2'-quinolyl)-OH derivatives in OLEDs highlights their role in the advancement of organic electronics. These materials are investigated for their potential as 'metal-free' infrared emitters, contributing to the development of devices that are more energy-efficient and environmentally friendly. Their structural properties allow for fine-tuning of electronic and optical characteristics, making them suitable for various applications in organic optoelectronics (Squeo & Pasini, 2020).

Safety And Hazards

The safety and hazards associated with Boc-D-Ala(2’-quinolyl)-OH are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for research involving Boc-D-Ala(2’-quinolyl)-OH are not specified in the search results. Given its use in proteomics research, it may continue to be a valuable tool in this field .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVPSHCOQHAMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427278
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Ala(2'-quinolyl)-OH

CAS RN

170157-64-9
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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